![molecular formula C16H18O4S2 B14348668 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol CAS No. 95971-31-6](/img/structure/B14348668.png)
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol is a chemical compound characterized by the presence of two hydroxyphenyl groups attached to a butane-2,3-diol backbone through sulfanyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol typically involves the reaction of 1,4-dimercaptobutane-2,3-diol with 4-hydroxybenzene derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Ether or amine derivatives.
科学的研究の応用
1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a reducing agent in biochemical assays.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol involves its ability to undergo redox reactions. The sulfanyl groups can donate or accept electrons, making the compound an effective reducing agent. This property is particularly useful in biochemical applications where it can reduce disulfide bonds in proteins, thereby altering their structure and function .
類似化合物との比較
Similar Compounds
Dithiothreitol (DTT): A well-known reducing agent with similar thiol groups.
1,4-Dimercaptobutane-2,3-diol: A precursor in the synthesis of 1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol.
NACMEAA: A hybrid of cysteine and cysteamine with disulfide-reducing properties.
Uniqueness
This compound is unique due to the presence of hydroxyphenyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
95971-31-6 |
|---|---|
分子式 |
C16H18O4S2 |
分子量 |
338.4 g/mol |
IUPAC名 |
1,4-bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol |
InChI |
InChI=1S/C16H18O4S2/c17-11-1-5-13(6-2-11)21-9-15(19)16(20)10-22-14-7-3-12(18)4-8-14/h1-8,15-20H,9-10H2 |
InChIキー |
KYAJBMFSBKECJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)SCC(C(CSC2=CC=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
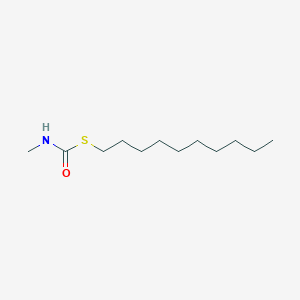
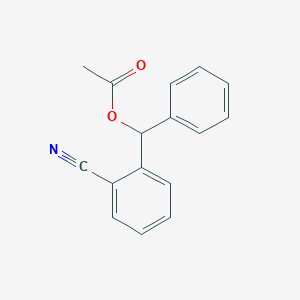
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
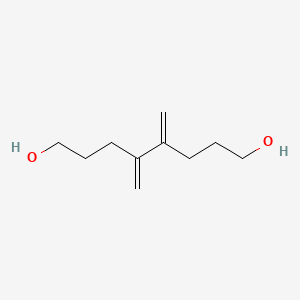
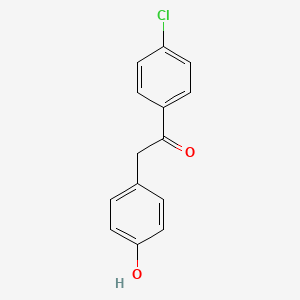
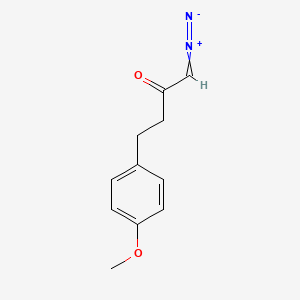
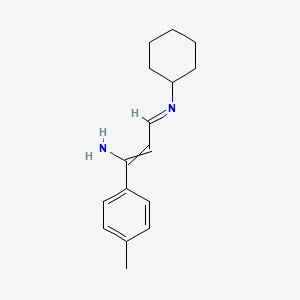
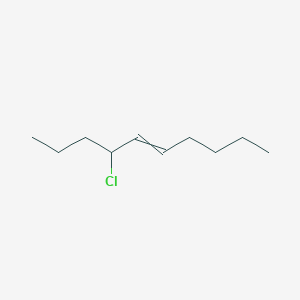
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
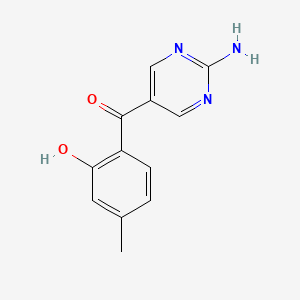

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
